Cas no 1807161-25-6 (5-Fluoro-6-mercaptopicolinonitrile)

5-Fluoro-6-mercaptopicolinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-6-mercaptopicolinonitrile
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- インチ: 1S/C6H3FN2S/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10)
- InChIKey: AGSZWVPUDILXIU-UHFFFAOYSA-N
- ほほえんだ: S=C1C(=CC=C(C#N)N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 281
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 1
5-Fluoro-6-mercaptopicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008828-250mg |
5-Fluoro-6-mercaptopicolinonitrile |
1807161-25-6 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029008828-1g |
5-Fluoro-6-mercaptopicolinonitrile |
1807161-25-6 | 95% | 1g |
$3,155.55 | 2022-03-31 |
5-Fluoro-6-mercaptopicolinonitrile 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5-Fluoro-6-mercaptopicolinonitrileに関する追加情報
Recent Advances in the Study of 5-Fluoro-6-mercaptopicolinonitrile (CAS: 1807161-25-6) in Chemical Biology and Pharmaceutical Research
5-Fluoro-6-mercaptopicolinonitrile (CAS: 1807161-25-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of a fluorine atom and a mercapto group on a picolinonitrile scaffold, has been the subject of several studies exploring its reactivity, biological activity, and utility as a building block in medicinal chemistry. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, characterization, and potential applications in drug discovery and development.
Recent synthetic approaches to 5-Fluoro-6-mercaptopicolinonitrile have focused on optimizing yield and purity while minimizing the formation of by-products. A study published in the Journal of Medicinal Chemistry (2023) described a novel two-step synthesis starting from 2,6-difluoropyridine, involving nucleophilic aromatic substitution with sodium thiocyanate followed by cyanation. This method achieved an overall yield of 68% with >98% purity, representing a significant improvement over previous synthetic routes. The researchers emphasized the importance of controlling reaction temperature and stoichiometry to prevent the formation of disulfide by-products, which had been a challenge in earlier synthetic attempts.
The reactivity of 5-Fluoro-6-mercaptopicolinonitrile has been extensively investigated, particularly its behavior as a Michael acceptor and its participation in nucleophilic aromatic substitution reactions. Computational studies have revealed that the electron-withdrawing effects of both the fluorine atom and the nitrile group activate the mercapto group for various transformations. This dual activation makes the compound particularly valuable for the construction of more complex heterocyclic systems, as demonstrated in recent work published in Organic Letters (2024), where it served as a key intermediate in the synthesis of novel kinase inhibitors.
In terms of biological activity, preliminary screening data suggest that 5-Fluoro-6-mercaptopicolinonitrile and its derivatives exhibit interesting pharmacological properties. A 2024 study in Bioorganic & Medicinal Chemistry reported that certain derivatives showed moderate inhibitory activity against carbonic anhydrase IX, a target of interest in cancer therapy. The researchers noted that the fluorine atom appears to play a crucial role in target binding, as non-fluorinated analogs showed significantly reduced activity. These findings have spurred further investigation into structure-activity relationships within this chemical class.
The potential applications of 5-Fluoro-6-mercaptopicolinonitrile extend beyond small molecule therapeutics. Recent work has explored its use in the development of covalent inhibitors and as a building block for PROTACs (Proteolysis Targeting Chimeras). Its ability to form stable thioether linkages with cysteine residues makes it particularly attractive for these applications. A 2023 publication in Chemical Science detailed its incorporation into a series of EGFR inhibitors, where it contributed to both target binding and improved pharmacokinetic properties.
Looking forward, researchers anticipate that 5-Fluoro-6-mercaptopicolinonitrile will continue to play an important role in medicinal chemistry efforts. Its versatility as a synthetic intermediate and the growing understanding of its biological activities suggest that it may find applications in multiple therapeutic areas. Ongoing studies are investigating its potential in infectious disease, neurodegenerative disorders, and metabolic diseases. As synthetic methods continue to improve and our understanding of its structure-activity relationships deepens, this compound is likely to remain a focus of research in the coming years.
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